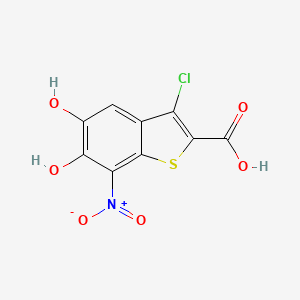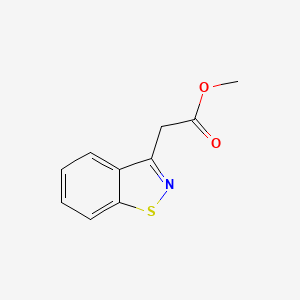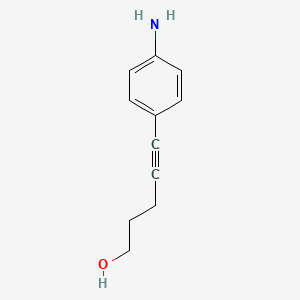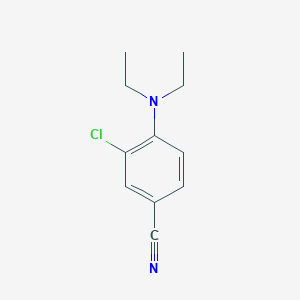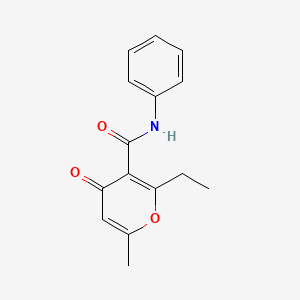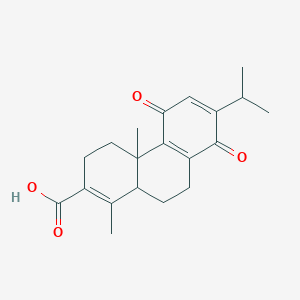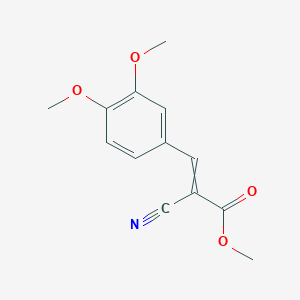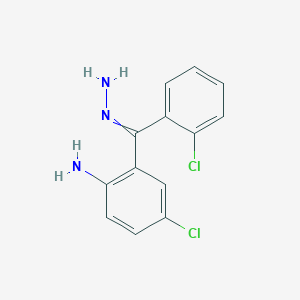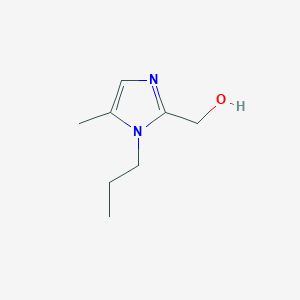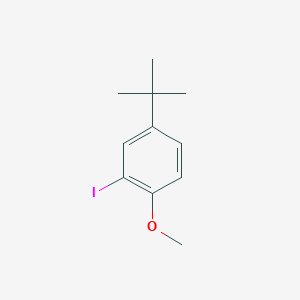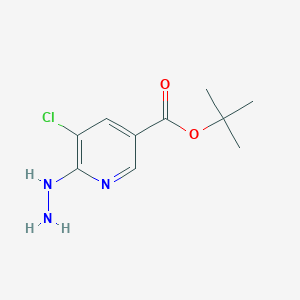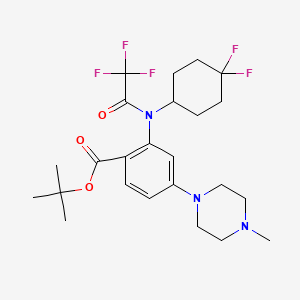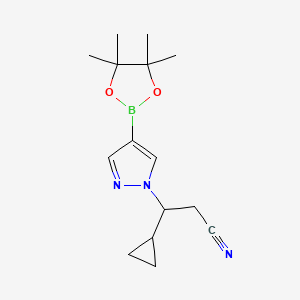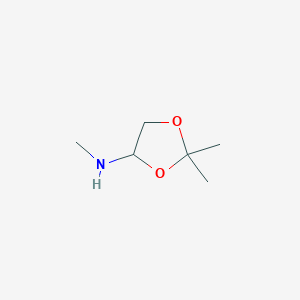
N,2,2-trimethyl-1,3-dioxolan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,2-trimethyl-1,3-dioxolan-4-amine is an organic compound that features a dioxolane ring with a methylamine group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-1,3-dioxolan-4-amine typically involves the reaction of (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol with an amine source. One common method is the reductive amination of (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol using a reducing agent such as sodium cyanoborohydride in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
N,2,2-trimethyl-1,3-dioxolan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol, while substitution reactions can produce various substituted dioxolane derivatives .
科学研究应用
Chemistry
In chemistry, N,2,2-trimethyl-1,3-dioxolan-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and therapeutic interventions.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and resins .
作用机制
The mechanism of action of N,2,2-trimethyl-1,3-dioxolan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar in structure but lacks the methylamine group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride: Contains a chloride group instead of a methylamine group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Features an acetate group in place of the methylamine group.
Uniqueness
N,2,2-trimethyl-1,3-dioxolan-4-amine is unique due to the presence of both the dioxolane ring and the methylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
N,2,2-trimethyl-1,3-dioxolan-4-amine |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3 |
InChI 键 |
KSUOODHGNBDGGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


